molecular formula C5H4O2<br>C5H4O2<br>C4H3OCHO B047365 Furfural CAS No. 98-01-1

Furfural

Cat. No. B047365
Key on ui cas rn: 98-01-1
M. Wt: 96.08 g/mol
InChI Key: HYBBIBNJHNGZAN-UHFFFAOYSA-N
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Patent
US04016180

Procedure details

At this point vaporized methanol is started down the top of column 14d via lines 28d, 48d. By virtue of the fact that there is little acetic acid present in column 14d, there is little heat of reaction from the formation of methyl acetate. Therefore, downward travel of methanol is continued until the vapor breaks through adjacent bottom of column 14d, (as indicated by the temperature reading of probe 15d), whereupon upward travel thereof is commenced by delivery of addition quantities of methanol through line 28d. During downflow of methanol within column 14d, furfural, water, a minor amount of acetic acid and any polymerized materials present pass through line 30d to tank 32d, and any methyl acetate formed will condense as the column heats up and similarly be forced out of column 14d. The secondary upward travel of methanol vapor and downward travel of methanol liquid within column 14d completes the removal of furfural such that the column is essentially loaded with methanol. The originally adsorbed furfural is at this point collected in tank 32 d.
[Compound]
Name
14d
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Type
reactant
Reaction Step One
[Compound]
Name
15d
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0 (± 1) mol
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reactant
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reactant
Reaction Step Three
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28d
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reactant
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14d
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48d
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14d
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reactant
Reaction Step Ten
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reactant
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Identifiers

REACTION_CXSMILES
C[OH:2].[C:3]([O:6][CH3:7])(=[O:5])[CH3:4].O.[C:9](O)(=O)[CH3:10]>>[CH:4](=[O:2])[C:3]1[O:6][CH:7]=[CH:10][CH:9]=1.[C:3]([O:6][CH3:7])(=[O:5])[CH3:4]

Inputs

Step One
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
15d
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0 (± 1) mol
Type
reactant
Smiles
Step Three
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Smiles
CO
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Smiles
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Smiles
CO
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Smiles
O
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Smiles
C(C)(=O)O
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Smiles
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Step Six
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Smiles
CO
Step Seven
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14d
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Smiles
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Smiles
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48d
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Smiles
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14d
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Smiles
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Smiles
C(C)(=O)OC
Step Twelve
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0 (± 1) mol
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Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CO1)=O
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04016180

Procedure details

At this point vaporized methanol is started down the top of column 14d via lines 28d, 48d. By virtue of the fact that there is little acetic acid present in column 14d, there is little heat of reaction from the formation of methyl acetate. Therefore, downward travel of methanol is continued until the vapor breaks through adjacent bottom of column 14d, (as indicated by the temperature reading of probe 15d), whereupon upward travel thereof is commenced by delivery of addition quantities of methanol through line 28d. During downflow of methanol within column 14d, furfural, water, a minor amount of acetic acid and any polymerized materials present pass through line 30d to tank 32d, and any methyl acetate formed will condense as the column heats up and similarly be forced out of column 14d. The secondary upward travel of methanol vapor and downward travel of methanol liquid within column 14d completes the removal of furfural such that the column is essentially loaded with methanol. The originally adsorbed furfural is at this point collected in tank 32 d.
[Compound]
Name
14d
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0 (± 1) mol
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reactant
Reaction Step One
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15d
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48d
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reactant
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Identifiers

REACTION_CXSMILES
C[OH:2].[C:3]([O:6][CH3:7])(=[O:5])[CH3:4].O.[C:9](O)(=O)[CH3:10]>>[CH:4](=[O:2])[C:3]1[O:6][CH:7]=[CH:10][CH:9]=1.[C:3]([O:6][CH3:7])(=[O:5])[CH3:4]

Inputs

Step One
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
15d
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0 (± 1) mol
Type
reactant
Smiles
Step Three
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Smiles
CO
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Smiles
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Smiles
CO
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Smiles
O
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Smiles
C(C)(=O)O
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Smiles
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Step Six
Name
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0 (± 1) mol
Type
reactant
Smiles
CO
Step Seven
Name
14d
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0 (± 1) mol
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reactant
Smiles
Step Eight
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28d
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0 (± 1) mol
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reactant
Smiles
Step Nine
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48d
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reactant
Smiles
Step Ten
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14d
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reactant
Smiles
Step Eleven
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Type
reactant
Smiles
C(C)(=O)OC
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CO1)=O
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04016180

Procedure details

At this point vaporized methanol is started down the top of column 14d via lines 28d, 48d. By virtue of the fact that there is little acetic acid present in column 14d, there is little heat of reaction from the formation of methyl acetate. Therefore, downward travel of methanol is continued until the vapor breaks through adjacent bottom of column 14d, (as indicated by the temperature reading of probe 15d), whereupon upward travel thereof is commenced by delivery of addition quantities of methanol through line 28d. During downflow of methanol within column 14d, furfural, water, a minor amount of acetic acid and any polymerized materials present pass through line 30d to tank 32d, and any methyl acetate formed will condense as the column heats up and similarly be forced out of column 14d. The secondary upward travel of methanol vapor and downward travel of methanol liquid within column 14d completes the removal of furfural such that the column is essentially loaded with methanol. The originally adsorbed furfural is at this point collected in tank 32 d.
[Compound]
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
15d
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Type
reactant
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reactant
Reaction Step Three
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28d
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14d
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Reaction Step Seven
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Reaction Step Eight
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48d
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Type
reactant
Reaction Step Ten
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Reaction Step Eleven
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Reaction Step Twelve

Identifiers

REACTION_CXSMILES
C[OH:2].[C:3]([O:6][CH3:7])(=[O:5])[CH3:4].O.[C:9](O)(=O)[CH3:10]>>[CH:4](=[O:2])[C:3]1[O:6][CH:7]=[CH:10][CH:9]=1.[C:3]([O:6][CH3:7])(=[O:5])[CH3:4]

Inputs

Step One
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
15d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
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Type
reactant
Smiles
CO
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28d
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Type
reactant
Smiles
Step Four
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Smiles
CO
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Smiles
O
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Smiles
C(C)(=O)O
Step Five
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Smiles
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Step Six
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reactant
Smiles
CO
Step Seven
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
28d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
48d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CO1)=O
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04016180

Procedure details

At this point vaporized methanol is started down the top of column 14d via lines 28d, 48d. By virtue of the fact that there is little acetic acid present in column 14d, there is little heat of reaction from the formation of methyl acetate. Therefore, downward travel of methanol is continued until the vapor breaks through adjacent bottom of column 14d, (as indicated by the temperature reading of probe 15d), whereupon upward travel thereof is commenced by delivery of addition quantities of methanol through line 28d. During downflow of methanol within column 14d, furfural, water, a minor amount of acetic acid and any polymerized materials present pass through line 30d to tank 32d, and any methyl acetate formed will condense as the column heats up and similarly be forced out of column 14d. The secondary upward travel of methanol vapor and downward travel of methanol liquid within column 14d completes the removal of furfural such that the column is essentially loaded with methanol. The originally adsorbed furfural is at this point collected in tank 32 d.
[Compound]
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
15d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
28d
Quantity
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Type
reactant
Reaction Step Three
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Type
reactant
Reaction Step Four
Name
Quantity
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reactant
Reaction Step Four
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Type
reactant
Reaction Step Four
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Type
reactant
Reaction Step Five
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Type
reactant
Reaction Step Six
[Compound]
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
28d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
48d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
C[OH:2].[C:3]([O:6][CH3:7])(=[O:5])[CH3:4].O.[C:9](O)(=O)[CH3:10]>>[CH:4](=[O:2])[C:3]1[O:6][CH:7]=[CH:10][CH:9]=1.[C:3]([O:6][CH3:7])(=[O:5])[CH3:4]

Inputs

Step One
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
15d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
28d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
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0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
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Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Seven
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
28d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
48d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CO1)=O
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04016180

Procedure details

At this point vaporized methanol is started down the top of column 14d via lines 28d, 48d. By virtue of the fact that there is little acetic acid present in column 14d, there is little heat of reaction from the formation of methyl acetate. Therefore, downward travel of methanol is continued until the vapor breaks through adjacent bottom of column 14d, (as indicated by the temperature reading of probe 15d), whereupon upward travel thereof is commenced by delivery of addition quantities of methanol through line 28d. During downflow of methanol within column 14d, furfural, water, a minor amount of acetic acid and any polymerized materials present pass through line 30d to tank 32d, and any methyl acetate formed will condense as the column heats up and similarly be forced out of column 14d. The secondary upward travel of methanol vapor and downward travel of methanol liquid within column 14d completes the removal of furfural such that the column is essentially loaded with methanol. The originally adsorbed furfural is at this point collected in tank 32 d.
[Compound]
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
15d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
28d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
28d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
48d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
C[OH:2].[C:3]([O:6][CH3:7])(=[O:5])[CH3:4].O.[C:9](O)(=O)[CH3:10]>>[CH:4](=[O:2])[C:3]1[O:6][CH:7]=[CH:10][CH:9]=1.[C:3]([O:6][CH3:7])(=[O:5])[CH3:4]

Inputs

Step One
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
15d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
28d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Seven
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
28d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
48d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CO1)=O
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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